3,5-Difluoro-4-methylbenzohydrazide
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H8F2N2O |
|---|---|
Molecular Weight |
186.16 g/mol |
IUPAC Name |
3,5-difluoro-4-methylbenzohydrazide |
InChI |
InChI=1S/C8H8F2N2O/c1-4-6(9)2-5(3-7(4)10)8(13)12-11/h2-3H,11H2,1H3,(H,12,13) |
InChI Key |
CCZNCPNBLULUTM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1F)C(=O)NN)F |
Origin of Product |
United States |
Advanced Reaction Chemistry and Derivatization of 3,5 Difluoro 4 Methylbenzohydrazide
Reactivity of the Hydrazide Moiety in 3,5-Difluoro-4-methylbenzohydrazide
Cyclocondensation Reactions to N-Heterocycles
Acylation and Sulfonylation Reactions
The terminal nitrogen atom of the hydrazide group in this compound is nucleophilic and readily undergoes acylation and sulfonylation reactions.
Acylation: This reaction typically involves treating the hydrazide with an acylating agent such as an acid chloride or anhydride (B1165640) in the presence of a base (like pyridine (B92270) or triethylamine) to neutralize the acid byproduct. This results in the formation of N'-acyl-3,5-difluoro-4-methylbenzohydrazides, also known as diacylhydrazines. These reactions are generally high-yielding and can be used to introduce a wide variety of acyl groups. For instance, condensation with substituted aromatic aldehydes can yield N'-benzylidene-4-(tert-butyl)benzohydrazide derivatives, a reaction class that is well-established for similar benzohydrazides. nih.gov
Sulfonylation: Similarly, reaction with sulfonyl chlorides (e.g., p-toluenesulfonyl chloride or methanesulfonyl chloride) in the presence of a base yields N'-sulfonylated derivatives. These reactions are crucial for creating compounds with different electronic and steric properties, often explored in medicinal chemistry. While specific studies on N-tosyl substituted hydrazides have shown varied reactivity compared to carbamate-substituted derivatives, the general transformation is a standard method for derivatizing hydrazides. odu.edu
Table 1: Representative Acylation and Sulfonylation Reactions
| Reactant | Reagent Class | Product Class |
|---|---|---|
| Acetyl chloride | Acid Halide | N'-acetyl-3,5-difluoro-4-methylbenzohydrazide |
| Benzoic anhydride | Acid Anhydride | N'-benzoyl-3,5-difluoro-4-methylbenzohydrazide |
| p-Toluenesulfonyl chloride | Sulfonyl Halide | N'-(p-toluenesulfonyl)-3,5-difluoro-4-methylbenzohydrazide |
Oxidation and Reduction Transformations
The hydrazide functional group can undergo both oxidation and reduction, leading to fundamentally different molecular scaffolds.
Oxidation: The oxidation of hydrazides can lead to several products depending on the oxidant and reaction conditions. Mild oxidation can generate acyl-diazene intermediates, which are reactive species. A common transformation is the oxidation of aromatic hydrazides to form aromatic diazenes. odu.edu Green and efficient protocols using metal-free, recyclable reagents like Bobbitt's salt (4-acetamido-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate) have been developed for this purpose, proceeding at room temperature. odu.eduodu.edu Mechanistic studies on hydrazide oxidation, such as that of isoniazid, suggest the formation of an acyl radical as a key intermediate species. rsc.org In some cases, oxidation of hydrazine (B178648) itself is used to generate diimide in situ for the reduction of other functional groups within a molecule. taylorandfrancis.comchempedia.info
Reduction: The reduction of the benzohydrazide (B10538) moiety is more challenging and can proceed via different pathways. Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the amide carbonyl group and potentially cleave the N-N bond, leading to a mixture of products including alcohols and amines. The reduction of related N,N-dimethylhydrazones to their corresponding hydrazines has been achieved using various reagents, including sodium borohydride, pyridine borane, and sodium cyanoborohydride, with the latter being more selective for the C=N bond over other reducible groups. nih.gov Catalytic hydrogenation can also be employed, though conditions must be carefully selected to avoid over-reduction or cleavage of the aryl-fluorine bonds.
Alkylation Reactions
Similar to acylation, the terminal nitrogen of the hydrazide is nucleophilic and can be alkylated using alkyl halides or other electrophilic alkylating agents. The reaction typically proceeds in the presence of a base to deprotonate the hydrazide, increasing its nucleophilicity. This allows for the synthesis of N'-alkyl, N',N'-dialkyl, and N'-aralkyl derivatives. The estrogen-related receptor agonist SLU-PP-332, for example, is a N'-(naphthalen-2-ylmethylene)benzohydrazide, showcasing the derivatization of the terminal nitrogen. peptidesciences.com The introduction of alkyl groups can significantly alter the compound's physical properties, such as solubility and lipophilicity.
Electrophilic and Nucleophilic Aromatic Substitution on the Difluoro-methylbenzene Ring
The aromatic ring of this compound is substituted with two fluorine atoms, a methyl group, and the benzohydrazide side chain. These substituents dictate the reactivity and regioselectivity of any further substitution on the ring.
Regioselectivity and Electronic Effects of Fluorine and Methyl Substituents
The outcome of electrophilic aromatic substitution (EAS) on the benzene (B151609) ring is controlled by the electronic properties of the existing substituents. youtube.com The available positions for substitution are C-2 and C-6.
Fluorine Atoms: Halogens like fluorine exert a dual electronic effect. They are strongly electronegative, withdrawing electron density from the ring through the sigma bond (a deactivating inductive effect, -I). csbsju.eduyoutube.com However, they also possess lone pairs of electrons that can be donated into the aromatic π-system (a weak activating resonance effect, +M). csbsju.eduopenstax.org While the strong -I effect deactivates the ring towards EAS compared to benzene, the +M effect is directing, enriching the electron density at the ortho and para positions. openstax.org In this compound, the fluorine atoms are at C-3 and C-5. Their ortho positions are C-2, C-4, and C-6.
Methyl Group: The methyl group at C-4 is an activating group. It donates electron density to the ring through an inductive effect (+I) and hyperconjugation. libretexts.org This increases the nucleophilicity of the ring and stabilizes the carbocation intermediate (arenium ion) formed during electrophilic attack. openstax.org The methyl group is an ortho, para-director. Its ortho positions are C-3 and C-5 (already substituted), and its para position is C-1 (also substituted).
Table 2: Electronic Effects of Substituents on the Aromatic Ring
| Substituent | Position | Inductive Effect | Resonance Effect | Overall Effect on Reactivity | Directing Influence |
|---|---|---|---|---|---|
| -F | C3, C5 | Strong (-I) | Weak (+M) | Deactivating | Ortho, Para |
| -CH₃ | C4 | Weak (+I) | Hyperconjugation | Activating | Ortho, Para |
| -CONHNH₂ | C1 | Deactivating (-I) | Deactivating (-M) | Deactivating | Meta |
Directed Functionalization Strategies
Modern synthetic chemistry offers strategies to functionalize aromatic rings with high regioselectivity, often overriding the inherent electronic preferences. One such powerful technique is directed ortho-metalation (DoM). In this approach, a functional group on the ring coordinates to an organometallic base (typically a strong lithium amide or alkyllithium), directing deprotonation at a specific adjacent position.
For this compound, the hydrazide moiety itself could potentially act as a directed metalation group (DMG). The carbonyl oxygen and adjacent N-H proton could chelate to the lithium base, directing deprotonation specifically at the C-2 and C-6 positions. The resulting aryllithium species could then be trapped with a wide range of electrophiles (e.g., CO₂, I₂, aldehydes, trimethylsilyl (B98337) chloride), allowing for the precise installation of a new functional group at these positions. This strategy provides a synthetic route that is complementary to classical electrophilic aromatic substitution.
Metal-Catalyzed Transformations Involving this compound
The structure of this compound is amenable to various metal-catalyzed reactions. These transformations can occur at the hydrazide moiety or involve the aromatic ring.
The hydrazide group, with its two nitrogen atoms and one oxygen atom, can act as a mono- or bidentate ligand, coordinating to transition metals. This coordination can be a key step in catalytic cycles. For example, the N-H bonds of the hydrazide could participate in metal-catalyzed N-arylation or N-alkylation reactions, such as the Buchwald-Hartwig amination, to form more complex derivatives.
Furthermore, palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthesis. nih.gov While the C-F bonds are generally robust and less reactive in standard cross-coupling conditions compared to C-Cl, C-Br, or C-I bonds, specialized catalytic systems have been developed for C-F bond activation. If the aromatic ring were further functionalized with a more reactive handle (e.g., a triflate or a bromo group introduced via directed functionalization), a vast array of cross-coupling reactions (Suzuki, Heck, Sonogashira, etc.) would become accessible for further elaboration of the molecular scaffold. Rhodium-catalyzed reactions have also been shown to be effective for the synthesis of complex amines from related precursors. acs.org
Rearrangement Reactions and Fragmentation Pathways
The hydrazide functional group is susceptible to various rearrangement and fragmentation reactions, particularly under thermal or photochemical conditions. These pathways can be exploited for the synthesis of new chemical entities.
The Curtius rearrangement is a classic and versatile reaction that converts an acyl azide (B81097) into an isocyanate, which can then be trapped by various nucleophiles to yield amines, carbamates, or ureas. snnu.edu.cnnih.govwikipedia.orgorganic-chemistry.orgnih.gov Starting from 3,5-Difluoro-4-methylbenzoic acid, the corresponding acyl azide, 3,5-difluoro-4-methylbenzoyl azide, can be readily prepared. Thermal or photochemical treatment of this acyl azide would induce the Curtius rearrangement.
The reaction proceeds through a concerted mechanism or via a transient acyl nitrene intermediate, with loss of nitrogen gas, to form 3,5-difluoro-4-methylphenyl isocyanate. wikipedia.org This isocyanate is a highly valuable intermediate. For instance, reaction with water would lead to the corresponding aniline (B41778) derivative, while reaction with an alcohol would furnish a carbamate. The fluorinated nature of the aromatic ring is well tolerated in this rearrangement. uq.edu.au
The thermal and photochemical stability of this compound and its derivatives is an important consideration in their synthesis and application. Aromatic hydrazides can undergo decomposition upon exposure to heat or UV light. rsc.orgrsc.org The specific fragmentation pathways will depend on the substitution pattern and the reaction conditions.
For fluorinated aromatic compounds, thermal decomposition can involve the cleavage of carbon-carbon or carbon-fluorine bonds, although the C-F bond is notably strong. acs.orgnih.govwikipedia.org Studies on related fluorinated compounds suggest that decomposition can lead to a complex mixture of products. acs.orgnajah.edu Photochemical decomposition of related hydrazide-hydrazone derivatives has been shown to involve E/Z isomerization. rsc.org In the case of this compound, photochemical decomposition could potentially involve N-N bond cleavage or reactions involving the aromatic ring.
Mechanistic Elucidation and Kinetic Studies on Reactions Involving 3,5 Difluoro 4 Methylbenzohydrazide
Investigating Reaction Pathways and Transition States
The elucidation of reaction pathways and the characterization of transition states are fundamental to understanding the reactivity of a molecule. For 3,5-Difluoro-4-methylbenzohydrazide, we can hypothesize its behavior in various reactions by examining studies on related benzohydrazides. nih.govresearchgate.net The presence of two electron-withdrawing fluorine atoms and an electron-donating methyl group on the benzene (B151609) ring is expected to significantly influence its electronic properties and, consequently, its reaction mechanisms.
Application of Hammett Plots and Linear Free Energy Relationships
Linear free energy relationships (LFERs), most notably the Hammett equation, provide a powerful tool for quantifying the electronic effects of substituents on the rates and equilibria of reactions involving aromatic compounds. ic.ac.ukwikipedia.org A Hammett plot is generated by plotting the logarithm of the rate constant (k) or equilibrium constant (K) for a series of substituted derivatives against the appropriate Hammett substituent constant (σ). The slope of this plot, known as the reaction constant (ρ), offers insight into the nature of the transition state.
A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, suggesting the buildup of negative charge (or the decrease of positive charge) at the reaction center in the rate-determining step.
A negative ρ value signifies that the reaction is favored by electron-donating groups, implying the development of positive charge (or the decrease of negative charge) at the reaction center.
For a hypothetical reaction, such as the nucleophilic attack by the terminal nitrogen of this compound on a series of substituted benzaldehydes, we can predict the outcome of a Hammett analysis. The fluorine atoms are strongly electron-withdrawing, while the methyl group is electron-donating. Their combined effect on the reactivity of the hydrazide moiety would be complex.
To illustrate, let's consider a hypothetical dataset for the reaction of various substituted benzohydrazides with a standard electrophile.
Hypothetical Hammett Plot Data for the Reaction of Substituted Benzohydrazides
| Substituent (X) | σ (sigma) | log(k/k₀) |
| 4-Nitro | 0.78 | -1.2 |
| 3-Chloro | 0.37 | -0.6 |
| H | 0 | 0 |
| 4-Methyl | -0.17 | 0.3 |
| 4-Methoxy | -0.27 | 0.5 |
In this hypothetical scenario, a negative ρ value would be obtained, suggesting that electron-donating groups on the benzohydrazide (B10538) ring accelerate the reaction. This would imply a buildup of positive charge on the hydrazide nitrogen in the transition state. For this compound, the net electronic effect of its substituents would determine its specific reactivity within this series.
Isotope Labeling Studies to Determine Reaction Mechanisms
Isotope labeling is a powerful technique used to trace the path of atoms through a reaction, providing definitive evidence for proposed mechanisms. symeres.comyoutube.comresearchgate.net By replacing an atom with one of its heavier isotopes (e.g., ¹⁴N with ¹⁵N, or ¹H with ²H), one can follow the labeled atom into the products, typically using mass spectrometry or NMR spectroscopy.
For instance, in a condensation reaction between this compound and a carbonyl compound, a key question is the origin of the oxygen atom in the water molecule that is eliminated. To resolve this, one could synthesize the benzohydrazide with its carbonyl oxygen labeled with ¹⁸O. If the resulting water contains ¹⁸O, it would confirm that the oxygen atom originates from the hydrazide. Conversely, if the ¹⁸O remains in the product, the water oxygen must have come from the carbonyl reactant.
Such studies are crucial for distinguishing between possible mechanistic pathways and for understanding the precise sequence of bond-forming and bond-breaking events. nih.gov
Kinetic Analysis of Reaction Rates and Orders
Kinetic analysis involves measuring reaction rates under various conditions to determine the reaction order with respect to each reactant and to identify the rate-limiting step. ceon.rs
Determination of Rate-Limiting Steps
For example, in the oxidation of benzhydrazide by hexachloroiridate(IV), the reaction mechanism is proposed to involve rate-determining steps that form hydrazyl free radicals. nih.gov A similar mechanism could be postulated for this compound, where the rate would depend on the stability of the corresponding radical intermediate.
Influence of Substituents and Reaction Medium on Reaction Kinetics
The substituents on the aromatic ring and the properties of the solvent can have a profound impact on reaction kinetics.
Substituent Effects: As discussed in the context of Hammett plots, electron-donating groups generally increase the nucleophilicity of the hydrazide nitrogen, while electron-withdrawing groups decrease it. nih.govrsc.orgresearchgate.net In this compound, the two fluorine atoms would decrease the basicity and nucleophilicity of the hydrazide moiety, likely slowing down reactions where the hydrazide acts as a nucleophile. The methyl group would have an opposing, albeit weaker, effect.
Reaction Medium: The polarity and protic nature of the solvent can influence reaction rates by stabilizing or destabilizing reactants, intermediates, and transition states. For example, a polar protic solvent might stabilize a charged transition state through hydrogen bonding, thereby accelerating the reaction.
Hypothetical Rate Constants for a Nucleophilic Substitution Reaction in Different Solvents
| Solvent | Dielectric Constant | Rate Constant (k) (M⁻¹s⁻¹) |
| Hexane | 1.9 | 0.005 |
| Dichloromethane | 9.1 | 0.12 |
| Acetone | 21 | 0.85 |
| Ethanol (B145695) | 25 | 2.3 |
| Water | 80 | 15.6 |
This hypothetical data illustrates how a reaction involving a polar transition state would be significantly accelerated in more polar solvents.
Role of Catalysis in Enhancing Reaction Efficiency and Selectivity
Catalysts can dramatically increase the rate of a reaction and can also control its selectivity, favoring the formation of a specific product. rsc.org For reactions involving benzohydrazides, both acid and base catalysis are common.
Acid Catalysis: In condensation reactions with carbonyl compounds, an acid catalyst can protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the hydrazide.
Base Catalysis: A base can deprotonate the hydrazide, increasing its nucleophilicity and accelerating its reaction with an electrophile.
In some cases, metal catalysts are employed. For instance, palladium-catalyzed cross-coupling reactions can be used to form C-N bonds, and the efficiency of such reactions can be highly dependent on the ligands attached to the metal center. researchgate.net For this compound, the choice of catalyst would depend on the specific transformation desired.
Homogeneous Catalysis Mechanisms
No specific studies detailing the mechanisms of homogeneous catalysis involving this compound were found. Research providing kinetic data, proposing catalytic cycles, or identifying intermediate species for reactions catalyzed by soluble catalysts in the presence of this compound is not currently documented in available scientific resources.
Heterogeneous Catalysis Mechanisms
Similarly, there is a lack of published research on the heterogeneous catalysis mechanisms for reactions involving this compound. Information regarding the interaction of this compound with the surfaces of solid-phase catalysts, kinetic studies under heterogeneous conditions, or the elucidation of reaction pathways is not available.
Due to the absence of research data in these specific areas, a detailed discussion and the creation of data tables as requested are not possible at this time.
Computational and Theoretical Investigations of 3,5 Difluoro 4 Methylbenzohydrazide
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, typically employing Density Functional Theory (DFT), provide insights into the electron distribution and reactivity.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a key tool for predicting the chemical reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for determining molecular stability; a larger gap suggests higher stability and lower reactivity.
For 3,5-Difluoro-4-methylbenzohydrazide, FMO analysis would reveal the most likely sites for nucleophilic and electrophilic attack. The electron-withdrawing nature of the fluorine atoms and the electron-donating methyl group would significantly influence the electron density distribution across the aromatic ring and the hydrazide moiety.
Table 1: Hypothetical Frontier Molecular Orbital Data for this compound
| Parameter | Expected Value (Arbitrary Units) | Significance |
| HOMO Energy | - | Indicates electron-donating ability |
| LUMO Energy | - | Indicates electron-accepting ability |
| HOMO-LUMO Gap | - | Relates to chemical reactivity and stability |
Note: This table is for illustrative purposes only, as no specific data for this compound has been found.
Charge Distribution and Electrostatic Potential Maps
The distribution of electrical charge within a molecule is critical for understanding its interactions with other molecules. A Molecular Electrostatic Potential (MEP) map provides a visual representation of the electrostatic potential on the electron density surface. Red regions on an MEP map indicate areas of negative potential, which are susceptible to electrophilic attack, while blue regions represent positive potential, indicating sites for nucleophilic attack.
For this compound, the MEP map would likely show negative potential around the oxygen and nitrogen atoms of the hydrazide group and the fluorine atoms, while the hydrogen atoms of the amine and methyl groups would exhibit positive potential.
Conformational Analysis and Tautomerism of the Hydrazide Moiety
The hydrazide functional group (-CONHNH2) can exist in different conformations due to rotation around the C-N and N-N bonds. Furthermore, it can exhibit tautomerism, existing in both amide and imidic acid forms. Computational analysis can determine the relative energies of these different conformers and tautomers, identifying the most stable structures in the gas phase and in different solvents. Understanding the preferred conformation and tautomeric form is essential for predicting the molecule's biological activity and reactivity.
Prediction of Spectroscopic Parameters for Advanced Characterization
Computational methods are invaluable for predicting and interpreting spectroscopic data, aiding in the structural elucidation of newly synthesized compounds.
NMR Chemical Shift Prediction
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules. Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. By comparing the calculated spectra with experimental data, the accuracy of the proposed structure can be confirmed. For this compound, these calculations would be particularly useful in assigning the signals for the protons and carbons in the substituted benzene (B151609) ring and the hydrazide group.
Table 2: Hypothetical Predicted NMR Chemical Shifts (ppm) for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic CH | - | - |
| Methyl (CH₃) | - | - |
| Amine (NH₂) | - | - |
| Amide (NH) | - | - |
| Carbonyl (C=O) | N/A | - |
| Aromatic C-F | N/A | - |
| Aromatic C-CH₃ | N/A | - |
| Aromatic C-CONHNH₂ | N/A | - |
Note: This table is for illustrative purposes only, as no specific data for this compound has been found.
IR Vibrational Frequencies
Infrared (IR) spectroscopy provides information about the functional groups present in a molecule. Computational calculations can predict the vibrational frequencies and their corresponding intensities, which can be correlated with the peaks in an experimental IR spectrum. This analysis helps in the assignment of key vibrational modes, such as the N-H, C=O, and C-F stretching and bending vibrations in this compound.
Molecular Docking and Interaction Studies for Chemical Recognition (Purely Theoretical)
Ligand-Binding Site Simulations (Focused on Chemical Interactions, not Biological Efficacy)
In the absence of a defined biological target, ligand-binding site simulations for this compound can be conducted with model systems to elucidate its fundamental interaction patterns. These simulations predict how the molecule might orient itself within a confined chemical environment, such as the cavity of a synthetic receptor or the pore of a metal-organic framework.
The key chemical features of this compound that govern its interactions are the hydrazide moiety (-CONHNH2), which can act as both a hydrogen bond donor and acceptor, the electron-withdrawing fluorine atoms, and the methyl group, which adds a lipophilic character.
Simulations would typically involve a rigid or flexible docking of the this compound molecule into a predefined binding pocket. The scoring functions would then estimate the binding affinity based on the sum of intermolecular forces, including:
Hydrogen Bonds: The -NH and -NH2 groups of the hydrazide can form strong hydrogen bonds with acceptor atoms like oxygen or nitrogen in the host structure. The carbonyl oxygen can also act as a hydrogen bond acceptor.
Halogen Bonds: The fluorine atoms, being highly electronegative, can participate in halogen bonding, a non-covalent interaction with nucleophilic atoms.
π-π Stacking: The aromatic ring of the benzohydrazide (B10538) can engage in π-π stacking interactions with other aromatic systems in the host.
A hypothetical docking study of this compound with a model receptor containing a hydrogen-bond-accepting pocket might yield the following theoretical interaction data:
| Interacting Atoms (Ligand - Receptor) | Interaction Type | Theoretical Distance (Å) | Theoretical Energy (kcal/mol) |
| -NH...O | Hydrogen Bond | 2.8 | -3.5 |
| -NH2...N | Hydrogen Bond | 3.0 | -2.8 |
| C-F...C (aromatic) | Halogen Bond | 3.2 | -1.5 |
| Benzene Ring...Aromatic Ring | π-π Stacking | 3.5 | -2.0 |
This table presents purely theoretical data for illustrative purposes.
Host-Guest Chemistry Modeling
Host-guest chemistry involves the binding of a "guest" molecule (in this case, this compound) within a "host" molecule. Computational modeling can predict the stability and structure of such complexes. For instance, cyclodextrins, which have a hydrophobic inner cavity and a hydrophilic exterior, are common hosts.
Modeling the encapsulation of this compound within a β-cyclodextrin cavity would likely show the difluoro-methyl-phenyl group residing inside the hydrophobic cavity, driven by the hydrophobic effect. The more polar hydrazide group would be oriented towards the rim of the cyclodextrin, where it can interact with the hydroxyl groups and the aqueous environment.
The theoretical binding energy for such a host-guest complex can be calculated using molecular mechanics or quantum mechanics methods.
| Host Molecule | Guest Orientation | Key Interactions | Theoretical Binding Energy (kcal/mol) |
| β-Cyclodextrin | Phenyl group inside cavity | Hydrophobic, Van der Waals | -5.2 |
This table presents purely theoretical data for illustrative purposes.
Reaction Mechanism Simulation using Computational Methods
Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions, including the identification of transient species like transition states and the calculation of reaction energetics. For this compound, we can theoretically explore its reactivity in common organic reactions.
Transition State Optimization
A transition state is a high-energy, transient configuration of atoms that occurs during a chemical reaction. Locating and characterizing the transition state is crucial for understanding the reaction mechanism. Density Functional Theory (DFT) is a widely used quantum mechanical method for optimizing transition state geometries.
For example, in the condensation reaction of this compound with an aldehyde to form a hydrazone, the key step is the nucleophilic attack of the terminal nitrogen of the hydrazide onto the carbonyl carbon of the aldehyde. Transition state optimization would reveal the geometry of the atoms at the peak of the energy barrier for this step, including the partially formed N-C bond and the elongated C=O bond of the aldehyde.
Reaction Energy Profiles and Activation Barriers
For the aforementioned hydrazone formation, a theoretical reaction energy profile would show the initial energy of the separated benzohydrazide and aldehyde, an increase in energy to the transition state, and then a decrease to the energy of the final hydrazone product. The presence of electron-withdrawing fluorine atoms on the phenyl ring would likely influence the nucleophilicity of the hydrazide and thus affect the activation barrier.
A hypothetical reaction energy profile for the condensation with formaldehyde (B43269) might look like this:
| Reaction Step | Species | Relative Energy (kcal/mol) |
| 1 | Reactants (Benzohydrazide + Formaldehyde) | 0 |
| 2 | Transition State | +15.8 |
| 3 | Intermediate (Hemiaminal) | -5.2 |
| 4 | Second Transition State (Water elimination) | +20.1 |
| 5 | Products (Hydrazone + Water) | -12.5 |
This table presents purely theoretical data for illustrative purposes.
Quantitative Structure-Reactivity Relationships (QSRR) Modeling
Quantitative Structure-Reactivity Relationships (QSRR) are mathematical models that correlate the chemical structure of a series of compounds with their reactivity. nih.govnih.gov These models are built by calculating molecular descriptors that encode structural, electronic, and physicochemical properties of the molecules and then using statistical methods to find a relationship with an experimentally or computationally determined reactivity parameter.
For a series of substituted benzohydrazides, including this compound, a QSRR model could be developed to predict a specific reactivity parameter, such as the rate constant for a particular reaction or its pKa value.
The first step is to calculate a variety of molecular descriptors. These can include:
Electronic Descriptors: Hammett constants (σ), partial atomic charges, dipole moment, and energies of frontier molecular orbitals (HOMO and LUMO).
Steric Descriptors: Molar volume, surface area, and specific steric parameters like Taft's Es.
Topological Descriptors: Connectivity indices that describe the branching and shape of the molecule.
Quantum Chemical Descriptors: A wide range of properties derived from quantum mechanical calculations.
Once the descriptors are calculated for a set of benzohydrazide derivatives with known reactivity, a regression analysis (e.g., multiple linear regression or partial least squares) is performed to build the QSRR equation.
A hypothetical QSRR equation for predicting the pKa of the terminal -NH2 group in a series of benzohydrazides might be:
pKa = c0 + c1σp + c2Es + c3*ELUMO
Where:
c0, c1, c2, and c3 are coefficients determined from the regression analysis.
σp is the Hammett constant for the para substituent.
Es is the Taft steric parameter.
ELUMO is the energy of the Lowest Unoccupied Molecular Orbital.
Descriptors for Reactivity Prediction
Quantum chemical calculations are instrumental in determining a variety of molecular descriptors that help in predicting the chemical reactivity of a molecule. nih.gov For a compound like this compound, these descriptors offer a window into its behavior in chemical reactions.
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity. The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's ability to act as an electron donor. Conversely, the LUMO is the orbital that is most likely to accept an electron, indicating its capacity as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A smaller energy gap generally implies higher chemical reactivity and lower kinetic stability. nih.gov For instance, in a study on quinolone-based hydrazones, a small HOMO-LUMO energy gap was indicative of good chemical reactivity. acs.org
Molecular Electrostatic Potential (MEP): The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is a valuable tool for identifying the sites that are prone to electrophilic and nucleophilic attack. nih.gov Regions of negative electrostatic potential (typically colored in shades of red) are rich in electrons and are susceptible to attack by electrophiles. In contrast, areas with positive electrostatic potential (usually depicted in blue) are electron-deficient and are the likely sites for nucleophilic attack. For benzohydrazide derivatives, the oxygen and nitrogen atoms of the hydrazide group are expected to be regions of high negative potential. nih.gov
Global Reactivity Descriptors: Beyond the HOMO-LUMO gap, other global reactivity descriptors can be calculated to provide a more comprehensive picture of a molecule's reactivity. These include:
Electronegativity (χ): A measure of the power of an atom or group of atoms to attract electrons towards itself.
Chemical Hardness (η): Represents the resistance to a change in electron distribution or charge transfer. Molecules with a large HOMO-LUMO gap are generally considered to be chemically harder.
Softness (S): The reciprocal of chemical hardness, indicating a higher propensity for chemical reactions.
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons from the environment.
The following table provides representative calculated values for these descriptors for a substituted benzohydrazide, illustrating the type of data generated in such computational studies.
| Descriptor | Representative Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.5 eV |
| HOMO-LUMO Gap | 5.0 eV |
| Electronegativity (χ) | 4.0 eV |
| Chemical Hardness (η) | 2.5 eV |
| Softness (S) | 0.4 eV⁻¹ |
| Electrophilicity Index (ω) | 3.2 eV |
Note: These are example values for a representative benzohydrazide derivative and not specific to this compound.
Correlation with Experimental Data
A crucial aspect of computational chemistry is the validation of theoretical models against experimental findings. For benzohydrazide derivatives, computational data is often correlated with various experimental results.
Spectroscopic Analysis: Theoretical calculations can predict vibrational frequencies (FTIR and Raman spectra) and NMR chemical shifts (¹H and ¹³C NMR). derpharmachemica.com By comparing the calculated spectra with the experimentally obtained ones, the accuracy of the computational model and the optimized geometry of the molecule can be confirmed. For example, a study on 2-(benzamido) benzohydrazide derivatives demonstrated that the calculated vibrational frequencies were in good agreement with experimental results. nih.gov
Biological Activity: Computational studies, particularly molecular docking, are widely used to predict the interaction of molecules with biological targets, such as enzymes or receptors. nih.govnih.gov The binding affinity and interaction modes predicted by docking simulations can be correlated with experimentally determined biological activities, like enzyme inhibition constants (IC₅₀ values). nih.govmdpi.com For instance, in a study on benzohydrazide derivatives as potential EGFR kinase inhibitors, molecular modeling simulations were performed to understand the structure-activity relationships and predict the biological activity. nih.govmdpi.com The results of these simulations often align well with in vitro experimental data, providing valuable insights for the rational design of new therapeutic agents. nih.gov
The table below illustrates how computational data can be correlated with experimental findings for a series of hypothetical benzohydrazide derivatives.
| Compound | Calculated Binding Energy (kcal/mol) | Experimental IC₅₀ (µM) |
| Derivative 1 | -8.5 | 10.2 |
| Derivative 2 | -9.2 | 5.1 |
| Derivative 3 | -7.8 | 15.8 |
This correlation helps in establishing a Quantitative Structure-Activity Relationship (QSAR), which is a mathematical model that relates the chemical structure of a compound to its biological activity. ijcrt.org
Advanced Applications and Role As a Chemical Synthon and Ligand in Contemporary Chemical Synthesis
3,5-Difluoro-4-methylbenzohydrazide as a Building Block for Complex Heterocyclic Architectures
The hydrazide functional group (-CONHNH₂) is a cornerstone in heterocyclic chemistry, serving as a robust precursor for a variety of ring systems. The presence of this group in this compound allows it to be a key starting material for creating molecules containing nitrogen, oxygen, and sulfur atoms within their cyclic frameworks.
Synthesis of Diverse Nitrogen-, Oxygen-, and Sulfur-Containing Heterocycles
This compound is an exemplary starting material for the synthesis of five-membered aromatic heterocycles like oxadiazoles, thiadiazoles, and triazoles. These scaffolds are prevalent in medicinal chemistry and materials science.
1,3,4-Oxadiazoles: A common and effective method for synthesizing 2,5-disubstituted-1,3,4-oxadiazoles involves the cyclodehydration of 1,2-diacylhydrazines. In this context, this compound can be acylated with a carboxylic acid or its derivative, and the resulting intermediate is then cyclized using various dehydrating agents such as phosphorus oxychloride, thionyl chloride, or polyphosphoric acid. nih.gov An alternative one-pot approach involves the direct reaction of the hydrazide with a carboxylic acid in the presence of a dehydrating agent. nih.gov
Another prominent route is the oxidative cyclization of N'-acylhydrazones. This compound can first be condensed with an aromatic aldehyde to form an N'-aroylhydrazone. Subsequent treatment with an oxidizing agent, such as iodine in the presence of yellow mercuric oxide, yields the corresponding 2,5-diaryl-1,3,4-oxadiazole. journalagent.com A variation involves the condensative cyclization of these hydrazones by heating with acetic anhydride (B1165640), which produces 3-acetyl-2,5-diaryl-2,3-dihydro-1,3,4-oxadiazoles. journalagent.comresearchgate.net
Table 1: Representative Synthesis of 1,3,4-Oxadiazoles from Benzohydrazides
| Starting Material | Reagent(s) | Product Type | Reference |
|---|---|---|---|
| Aroylhydrazone | I₂, HgO | 2,5-Diaryl-1,3,4-oxadiazole | journalagent.com |
| Aroylhydrazone | Acetic Anhydride | 3-Acetyl-2,5-diaryl-2,3-dihydro-1,3,4-oxadiazole | journalagent.com |
1,3,4-Thiadiazoles: The synthesis of 1,3,4-thiadiazoles from this compound typically proceeds through a thiosemicarbazide (B42300) intermediate. The hydrazide is reacted with a source of thiocarbonyl, such as ammonium (B1175870) thiocyanate (B1210189) or an isothiocyanate, to form an N-aroylthiosemicarbazide. chemmethod.com This intermediate then undergoes acid-catalyzed cyclization, often using concentrated sulfuric acid or phosphorus pentasulfide, to furnish the 2-amino-5-aryl-1,3,4-thiadiazole ring system. chemmethod.comnih.gov
Table 2: General Synthesis of 1,3,4-Thiadiazoles and 1,2,4-Triazoles from Benzohydrazides
| Intermediate | Reagent(s) for Cyclization | Product Type | Reference |
|---|---|---|---|
| Aroylthiosemicarbazide | H₂SO₄ (conc.) | 2-Amino-5-aryl-1,3,4-thiadiazole | chemmethod.com |
| Aroylthiosemicarbazide | NaOH (aq) | 5-Aryl-4H-1,2,4-triazole-3-thiol | nih.gov |
1,2,4-Triazoles: The versatile benzohydrazide (B10538) scaffold is also central to the synthesis of 1,2,4-triazoles. One established pathway involves reacting this compound with carbon disulfide in a basic medium (like potassium hydroxide) to form a potassium dithiocarbazinate salt. Treatment of this salt with hydrazine (B178648) hydrate (B1144303) leads to the formation of 4-amino-5-(3,5-difluoro-4-methylphenyl)-4H-1,2,4-triazole-3-thiol. chemistryjournal.net Alternatively, cyclization of the N-aroylthiosemicarbazide intermediate (mentioned above) under basic conditions provides the corresponding 5-aryl-4H-1,2,4-triazole-3-thiol. nih.gov
Intermediate in Multi-Component Reactions
Multi-component reactions (MCRs) offer significant advantages in terms of efficiency and atom economy by combining three or more reactants in a single synthetic operation. The hydrazide functionality of this compound makes it an ideal candidate for inclusion in MCRs. Its nucleophilic nitrogen atoms can readily participate in condensation reactions with carbonyl compounds, a key step in many MCRs. organic-chemistry.org
For instance, in pyrazole (B372694) synthesis, hydrazines or hydrazides are reacted with 1,3-dicarbonyl compounds. beilstein-journals.org MCRs can be designed where the 1,3-dicarbonyl compound is generated in situ, followed by condensation with a hydrazine derivative like this compound to yield highly substituted pyrazoles. beilstein-journals.org The ability of the hydrazide to form hydrazones with aldehydes is a foundational transformation that can initiate a cascade of reactions in a one-pot setting, leading to complex heterocyclic products. nih.gov
Utility in the Synthesis of Advanced Organic Molecules
Beyond its role in forming fundamental heterocyclic cores, this compound serves as a precursor for more elaborate organic molecules, particularly those with applications in medicinal chemistry.
Precursor for Advanced Pharmaceutical Intermediates (Focus on Chemical Synthesis)
Benzohydrazide derivatives are recognized as privileged structures in drug discovery, forming the backbone of numerous compounds with a wide array of biological activities. thepharmajournal.comnih.govderpharmachemica.com These activities include antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties. thepharmajournal.comnih.govnih.gov
The synthesis of these advanced intermediates often involves the condensation of this compound with various aldehydes or ketones to form N'-substituted benzohydrazones. This Schiff base formation creates a new, larger molecule that can be further modified or used directly as a bioactive agent. For example, a series of novel benzohydrazide derivatives containing dihydropyrazole moieties were synthesized and evaluated as potential EGFR kinase inhibitors, demonstrating the role of the benzohydrazide core in creating potent anticancer agents. nih.gov The combination of the 3,5-difluoro-4-methylphenyl group with other pharmacophores via the hydrazide linker allows for the systematic construction of new chemical entities for pharmaceutical screening.
Synthesis of Analogs for Structure-Reactivity Relationship Studies
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, aiming to optimize the biological activity of a lead compound by making systematic structural modifications. This compound is an excellent scaffold for such studies. The core aromatic part (3,5-difluoro-4-methylphenyl) can be kept constant while the hydrazide portion is modified to create a library of analogs.
A common strategy is the synthesis of a series of N'-benzylidene-benzohydrazides by reacting the parent hydrazide with a diverse panel of substituted benzaldehydes. nih.gov Each analog in the resulting library differs only in the substitution pattern on the benzylidene fragment. These analogs can then be screened for a specific biological activity, such as enzyme inhibition. By comparing the activities of the different analogs, researchers can deduce which electronic (electron-donating or -withdrawing) and steric properties are crucial for bioactivity. Such studies have been successfully applied to develop potent urease inhibitors and antiprion agents from benzohydrazide scaffolds. nih.govresearchgate.net
Development of Coordination Compounds with this compound as a Ligand
The benzohydrazide moiety is an effective chelating ligand for a variety of metal ions. indexcopernicus.com It can coordinate with metal centers through the carbonyl oxygen atom and the terminal amino nitrogen atom. This coordination can occur with the ligand in its neutral keto form or, upon deprotonation, in its enol form, which often leads to more stable complexes. iosrjournals.org
This compound, acting as a bidentate ligand, can form stable complexes with transition metals (e.g., Cu(II), Ni(II), Co(II)) and lanthanides (e.g., Eu(III), Tb(III)). iosrjournals.orgrsc.orgnih.gov Furthermore, if the hydrazide is first converted into a Schiff base by reaction with a suitable aldehyde or ketone (e.g., salicylaldehyde), the resulting aroylhydrazone becomes a tridentate ligand, coordinating through the phenolic oxygen, the azomethine nitrogen, and the enolic oxygen. iosrjournals.orgmdpi.com These coordination compounds are of interest not only for their structural diversity but also for their potential applications in catalysis, materials science (e.g., as luminescent probes), and as metallodrugs, where the biological activity of the organic ligand can be enhanced upon complexation. nih.govmdpi.comajgreenchem.com
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 1,3,4-Oxadiazole |
| 1,3,4-Thiadiazole |
| 1,2,4-Triazole |
| 1,2-Diacylhydrazine |
| Phosphorus oxychloride |
| Thionyl chloride |
| Polyphosphoric acid |
| N'-Aroylhydrazone |
| Acetic anhydride |
| 3-Acetyl-2,5-diaryl-2,3-dihydro-1,3,4-oxadiazole |
| N-Aroylthiosemicarbazide |
| Ammonium thiocyanate |
| Isothiocyanate |
| Sulfuric acid |
| Phosphorus pentasulfide |
| 2-Amino-5-aryl-1,3,4-thiadiazole |
| 5-Aryl-4H-1,2,4-triazole-3-thiol |
| Carbon disulfide |
| Potassium hydroxide |
| Hydrazine hydrate |
| 4-Amino-5-(3,5-difluoro-4-methylphenyl)-4H-1,2,4-triazole-3-thiol |
| Pyrazole |
| 1,3-Dicarbonyl compound |
| N'-Benzylidene-benzohydrazide |
| Salicylaldehyde (B1680747) |
Chelation Modes and Coordination Geometries
Hydrazides and their derivatives, such as hydrazones, are versatile ligands in coordination chemistry due to the presence of multiple donor atoms (N and O), which allows them to coordinate with metal ions in various modes. researchgate.net The coordination behavior is often dictated by the specific metal ion, the reaction conditions, and the pH of the medium. researchgate.net
The hydrazide moiety typically exists in equilibrium between keto (-CO-NH-N=) and enol (-C(OH)=N-N=) tautomeric forms. Chelation usually occurs after deprotonation of the ligand in its enolic form, but coordination in the neutral keto form is also common. researchgate.net Depending on the specific derivative and metal ion, this compound can act as a bidentate or tridentate ligand.
Bidentate Coordination: In many cases, simple hydrazides coordinate to metal ions in a bidentate fashion through the carbonyl oxygen and the terminal amino nitrogen (-NH2) atoms. nih.gov This forms a stable five-membered chelate ring.
Tridentate Coordination: When this compound is first condensed with a carbonyl compound containing an additional donor group (e.g., a hydroxyl group), the resulting Schiff base hydrazone can act as a tridentate ligand. For instance, the Schiff base N′-(3,5-difluoro-2-hydroxybenzylidene)-4-methylbenzohydrazide, derived from 4-methylbenzohydrazide, coordinates to oxidovanadium(V) as a tridentate ONO donor ligand. tubitak.gov.tr In this mode, the metal is bound to the phenolic oxygen, the azomethine nitrogen, and the enolic oxygen of the hydrazide. This tridentate chelation typically leads to the formation of stable complexes with octahedral or square pyramidal geometries. tubitak.gov.tryoutube.com In the case of the aforementioned oxidovanadium(V) complex, the vanadium atom adopts an octahedral coordination geometry. tubitak.gov.trresearchgate.net
Synthesis and Structural Characterization of Metal Complexes
The synthesis of metal complexes involving this compound or its derivatives generally involves the reaction of the ligand with a suitable metal salt in an appropriate solvent, such as ethanol (B145695) or methanol (B129727). nih.govresearchgate.net The reaction may be carried out at room temperature or under reflux.
A well-characterized example involves a derivative, N′-(3,5-difluoro-2-hydroxybenzylidene)-4-methylbenzohydrazide (referred to as H2L). Its reaction with vanadyl acetylacetonate, [VO(acac)2], in methanol yields a new oxidovanadium(V) complex, [VO2L(OCH3)(CH3OH)]. researchgate.net
The structural characterization of these complexes is performed using a combination of spectroscopic and analytical techniques:
Infrared (IR) Spectroscopy: Used to confirm the coordination of the ligand to the metal ion. Shifts in the characteristic vibrational frequencies of the C=O, N-H, and C=N groups upon complexation provide evidence of bonding. nih.gov For example, a shift to a lower frequency for the C=O and C=N bands suggests their participation in the coordination process. nih.gov
NMR Spectroscopy (¹H, ¹³C): Provides detailed information about the structure of the ligand and how it changes upon complexation.
UV-Visible Spectroscopy: Gives insights into the electronic transitions within the complex and helps in determining its geometry.
The crystal structure of the oxidovanadium(V) complex [VO2L(OCH3)(CH3OH)] confirmed that the vanadium atom is in an octahedral coordination environment. researchgate.net
Table 1: Crystallographic Data for [VO2L(OCH3)(CH3OH)] (L = N′-(3,5-difluoro-2-hydroxybenzylidene)-4-methylbenzohydrazide)
| Parameter | Value |
|---|---|
| Chemical Formula | C16H15F2N2O5V |
| Crystal System | Monoclinic |
| Space Group | P2(1)/n |
| a (Å) | 11.5203 (14) |
| b (Å) | 8.7228 (12) |
| c (Å) | 13.5793 (19) |
| β (°) | 106.889 (2) |
| Volume (ų) | 1305.7 (3) |
| Z | 4 |
Data derived from a similar reported structure. researchgate.net
Catalytic Applications of Metal-Hydrazide Complexes
Metal complexes derived from hydrazide and hydrazone ligands are of significant interest for their catalytic activities in various organic transformations. researchgate.net The chelation of the metal ion can enhance its catalytic properties, and the ligand structure can be tuned to influence selectivity and efficiency.
Complexes similar to those derived from this compound have shown promise in several catalytic oxidation reactions:
Epoxidation: An oxovanadium complex of a related arylhydrazone was investigated for its catalytic epoxidation properties. tubitak.gov.tr
Oxidation of Alcohols and Hydrocarbons: Hydrazonato-vanadium(V) complexes have been demonstrated to be active catalysts for the oxidation of benzene (B151609) to phenol.
Oxidative Bromination: These vanadium complexes can also catalyze the oxidative bromination of substrates like salicylaldehyde in the presence of H₂O₂/KBr, mimicking the function of vanadate-dependent haloperoxidase enzymes.
Aniline (B41778) Oxidation: Transition metal complexes of a fluoro-substituted benzohydrazide Schiff base showed 100% selectivity in the catalytic oxidation of aniline to produce azobenzene, with one of the complexes achieving 91% activity. nih.gov
The catalytic cycle often involves the interaction of the substrate with the metal center, which facilitates its transformation, followed by the regeneration of the catalyst. The electronic properties imparted by the difluoro- and methyl-substituents on the benzohydrazide backbone can modulate the redox potential of the metal center, thereby influencing the catalytic activity.
Exploration in Polymer Chemistry and Functional Materials Design (Focus on Chemical Structure and Synthesis)
The bifunctional nature of this compound makes it a promising candidate for the synthesis of novel polymers and as a precursor for advanced functional materials.
Monomer for Polymerization Reactions
The hydrazide functional group (-CO-NH-NH₂) is capable of undergoing condensation reactions with difunctional monomers to create high-performance polymers. This compound can act as an A-B type monomer or be converted into a derivative suitable for A-A + B-B polycondensation.
Polyhydrazides: The most direct polymerization route involves the reaction of a dihydrazide with a dicarboxylic acid or, more commonly, a diacyl chloride. tubitak.gov.tr While this compound itself is a monohydrazide, it can be chemically converted into a dihydrazide derivative. Alternatively, it can be used to end-cap a polymer chain to impart specific properties. The polycondensation reaction between a dihydrazide and a diacyl chloride yields a polyhydrazide, a class of polymers known for their thermal stability and ability to form strong fibers. The general reaction is: n H₂N-NH-CO-R-CO-NH-NH₂ + n Cl-CO-R'-CO-Cl → [-NH-NH-CO-R-CO-NH-NH-CO-R'-CO-]n + 2n HCl
Polyamides: The amino group of the hydrazide can react with acyl chlorides. Polyamides are conventionally synthesized via condensation between diamines and dicarboxylic acids or their derivatives. nih.govyoutube.com The hydrazide group provides a reactive site that can be incorporated into polyamide structures, potentially modifying properties such as solubility and thermal behavior due to the presence of the N-N bond. The fluorine atoms on the phenyl ring are expected to enhance the thermal stability and solubility of the resulting polymers in organic solvents.
Precursor for Advanced Chemical Materials (Emphasis on Chemical Transformations)
The structure of this compound serves as a versatile scaffold for the synthesis of more complex, functional molecules through chemical transformations of its reactive hydrazide group.
Synthesis of Heterocycles: The benzohydrazide moiety is a well-established precursor for various five-membered heterocyclic rings, which are important pharmacophores and components of functional materials.
1,3,4-Oxadiazoles: Reaction with carboxylic acids or their derivatives under dehydrating conditions can yield 2,5-disubstituted 1,3,4-oxadiazoles.
1,3,4-Thiadiazoles: Treatment with phosphorus pentasulfide or Lawesson's reagent can convert the carbonyl oxygen to sulfur, leading to the formation of 1,3,4-thiadiazoles.
Pyrazoles: Condensation with 1,3-dicarbonyl compounds can lead to the formation of substituted pyrazole rings.
These heterocyclic derivatives often exhibit unique photophysical properties (e.g., fluorescence), electronic characteristics, and biological activities, making them suitable for applications in sensors, organic light-emitting diodes (OLEDs), and pharmaceuticals. The presence of the 3,5-difluoro-4-methylphenyl group can further tune these properties. For example, fluorinated organic materials are often used to modulate HOMO/LUMO energy levels and improve the charge transport characteristics of electronic devices.
Future Research Directions and Emerging Paradigms in Difluorobenzohydrazide Chemistry
Integration with Automated Synthesis and High-Throughput Experimentation
The synthesis and screening of difluorobenzohydrazide derivatives are set to be revolutionized by the integration of automated synthesis and high-throughput experimentation (HTE). Automated synthesis platforms, often referred to as "chemputers" or synthesis robots, can perform chemical reactions and analyses with a speed and precision that surpasses manual methods. wikipedia.orgsciencedaily.comnih.gov These systems, which combine robotics with software control, can execute multi-step procedures, enabling the exploration of more elaborate reaction schemes and the rapid optimization of reaction conditions. wikipedia.orgsemanticscholar.orgresearchgate.net
For a target molecule like 3,5-Difluoro-4-methylbenzohydrazide, an automated platform could systematically vary reagents, catalysts, solvents, and temperatures to quickly identify the optimal conditions for its synthesis. This reduces the time chemists spend on repetitive tasks, allowing them to focus on more complex challenges. criver.comoxfordglobal.com Furthermore, HTE allows for the parallel synthesis and screening of a large library of related difluorobenzohydrazide analogues. This capability is invaluable for discovering new compounds with enhanced properties, whether for medicinal chemistry or materials science applications. The data generated from these automated experiments is often of high quality and can be used to train machine learning models, further accelerating the discovery process. sciencedaily.com
| Technology | Application in Difluorobenzohydrazide Chemistry | Potential Impact |
| Automated Synthesis Platforms | Optimization of reaction conditions for the synthesis of this compound and its derivatives. | Increased efficiency, reproducibility, and reduced human error. criver.comoxfordglobal.com |
| High-Throughput Experimentation (HTE) | Parallel synthesis and screening of large libraries of difluorobenzohydrazide compounds. | Accelerated discovery of new molecules with desired properties. |
| Robotic Systems with AI Integration | Autonomous design and execution of multi-step syntheses. semanticscholar.orgpharmafeatures.com | Faster development of novel synthetic routes and discovery of new reactions. acs.org |
| Real-time Reaction Analysis | Integration of analytical techniques like NMR and mass spectrometry for immediate feedback. nih.govlbl.gov | Rapid identification of reaction products and optimization of processes. |
Exploration of Bio-Inspired and Biomimetic Synthetic Methodologies (Focus on Chemical Systems)
Nature provides a rich source of inspiration for the development of novel and efficient synthetic strategies. Bio-inspired and biomimetic synthesis aim to emulate the chemical processes found in living organisms to create complex molecules. bioengineer.org This approach, which has its roots in the early 20th century with the synthesis of tropinone, leverages strategies that mimic biosynthetic pathways. bioengineer.orgwikipedia.org
In the context of difluorobenzohydrazide chemistry, a biomimetic approach might involve designing a synthetic route that mimics an enzymatic process, even if no natural enzyme is known to act on this specific substrate. This could involve the use of catalysts that replicate the function of enzymes in promoting specific bond formations under mild conditions. nih.gov For instance, the synthesis of the hydrazide linkage in this compound could be inspired by the mechanisms of peptide bond formation in ribosomes. The goal is to develop synthetic methodologies that are not only efficient but also highly selective, mirroring the precision of biological systems. nih.gov This can lead to the development of novel catalysts and reaction pathways that are currently unexplored in traditional organic synthesis. acs.org
Development of More Sustainable and Atom-Economical Synthetic Routes
The principles of green chemistry are increasingly influencing the design of synthetic processes in the pharmaceutical and chemical industries. mdpi.cominstituteofsustainabilitystudies.comnih.govacs.orgresearchgate.net A major focus is on the development of sustainable and atom-economical synthetic routes. Atom economy, a concept developed by Barry Trost, measures the efficiency of a chemical reaction by how many atoms from the reactants are incorporated into the final product. wikipedia.orgrsc.org
For the synthesis of this compound, future research will aim to design routes that maximize atom economy, thereby minimizing waste. wikipedia.orgmonash.edu This is particularly important in the synthesis of fine chemicals and pharmaceuticals, where traditional methods often have poor atom economy. wikipedia.org Strategies to improve sustainability include the use of catalytic reactions, safer solvents like water or ethanol (B145695), and renewable feedstocks. instituteofsustainabilitystudies.comresearchgate.net Biocatalysis, which uses enzymes to perform chemical transformations, is another key aspect of green chemistry that offers high selectivity and reduces the need for hazardous reagents. mdpi.comresearchgate.net
| Green Chemistry Principle | Application to Difluorobenzohydrazide Synthesis |
| Atom Economy | Designing synthetic pathways where the maximum number of reactant atoms are incorporated into the this compound product. wikipedia.orgrsc.org |
| Use of Catalysis | Employing catalytic reagents in place of stoichiometric ones to reduce waste. |
| Safer Solvents and Reagents | Replacing hazardous solvents with greener alternatives like water or bio-derived solvents. instituteofsustainabilitystudies.com |
| Biocatalysis | Utilizing enzymes to perform key synthetic steps with high selectivity and under mild conditions. mdpi.com |
Application of Machine Learning and Artificial Intelligence in Predicting Reactivity and Designing Novel Syntheses
Interdisciplinary Research at the Interface of Organic, Inorganic, and Computational Chemistry
The future of difluorobenzohydrazide chemistry will heavily rely on interdisciplinary research that combines the expertise of organic, inorganic, and computational chemists. Organofluorine chemistry, in particular, is a field that benefits from such collaborations due to the unique properties and reactivity of fluorine-containing compounds. nih.govuzh.chelsevierpure.comacs.orguni-muenster.de
Computational chemistry has become an indispensable tool for understanding reaction mechanisms and predicting chemical reactivity. acs.org By combining computational modeling with experimental work, researchers can gain deeper insights into the factors that control the synthesis of difluorobenzohydrazides. nih.govresearchgate.net For example, density functional theory (DFT) calculations can be used to model transition states and predict the most likely reaction pathways. This synergy between computation and experimentation allows for a more rational design of synthetic routes and catalysts. acs.orgacs.org Inorganic chemistry contributes through the development of novel catalysts, particularly those based on transition metals, which are often essential for efficient C-F bond formation and other key transformations in organofluorine synthesis. acs.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
